B-Raf inhibitor 1 dihydrochloride

Übersicht

Beschreibung

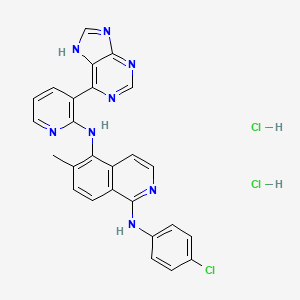

B-Raf inhibitor 1 dihydrochloride (CAS: 1191385-19-9) is a potent, selective type IIA Raf kinase inhibitor that stabilizes the DFG-out inactive conformation of Raf kinases. It exhibits nanomolar inhibitory activity against wild-type B-Raf (B-RafWT), oncogenic B-RafV600E, and C-Raf, with reported Ki values of 1 nM, 1 nM, and 0.3 nM, respectively . In cellular assays, it demonstrates an IC50 of 0.31 µM for A375 melanoma cell proliferation and 2 nM for phospho-ERK (p-ERK) suppression, highlighting its dual efficacy in targeting both kinase activity and downstream MAPK signaling . Its molecular formula (C26H21Cl3N8) and structural interactions with the ATP-binding pocket, particularly through Phe595 and Gly596 residues, underpin its mechanism of action .

This inhibitor is widely used in preclinical research for melanoma and other cancers harboring B-Raf mutations. Storage recommendations include powder stability at room temperature under inert gas and liquid storage at -20°C (3–6 months) or -80°C (12 months) .

Vorbereitungsmethoden

Synthetic Route Design and Starting Materials

The synthesis of B-Raf inhibitor 1 dihydrochloride involves a multi-step sequence focused on constructing its isoquinoline and purine substructures (Figure 1). Key intermediates include:

-

4-Chloroaniline : Aryl amine for nucleophilic substitution .

-

3-(7H-Purin-6-yl)pyridin-2-amine : Purine-pyridine hybrid synthesized via Buchwald–Hartwig coupling .

-

6-Methylisoquinoline-1,5-diamine : Core scaffold prepared through Skraup cyclization .

Reaction conditions are optimized to avoid premature hydrochloride salt formation, which complicates purification. Solubility data indicate dimethyl sulfoxide (DMSO) and ethanol as preferred solvents for intermediate steps .

Stepwise Reaction Conditions and Optimization

Formation of the Isoquinoline Core

The 6-methylisoquinoline-1,5-diamine intermediate is synthesized via a modified Skraup reaction:

-

Cyclization : Glycerol, sulfuric acid, and 4-chloroaniline undergo dehydration at 120°C for 6 hours, yielding 6-methylisoquinoline .

-

Nitration and Reduction : Selective nitration at the 5-position followed by catalytic hydrogenation (10% Pd/C, H₂, 1 atm) produces the diamine .

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | 120°C | <110°C: Incomplete cyclization |

| Catalyst Loading | 10% Pd/C | Lower loading: Reduced yield |

| Reaction Time | 6 hours | Extended time: Side products |

Purine-Pyridine Hybrid Synthesis

The 3-(7H-purin-6-yl)pyridin-2-amine moiety is constructed using a palladium-catalyzed cross-coupling strategy :

-

Buchwald–Hartwig Amination : 2-Amino-3-bromopyridine reacts with 6-chloropurine using Pd(OAc)₂/Xantphos, Cs₂CO₃, and dioxane at 100°C for 12 hours.

-

Purification : Crude product is recrystallized from ethanol/water (7:3) to achieve >95% purity .

Critical Note : Excess Cs₂CO₃ (3 equiv) ensures complete deprotonation of the purine NH group, preventing unwanted side reactions .

Final Coupling and Salt Formation

Amide Bond Formation

The isoquinoline and purine-pyridine intermediates are coupled via nucleophilic aromatic substitution:

-

Reaction Conditions :

-

Monitoring : Reaction progress tracked via TLC (silica gel, ethyl acetate/hexane 1:1).

Dihydrochloride Salt Preparation

The free base is converted to the dihydrochloride salt to enhance solubility and stability :

-

Acid Treatment : Stirring in HCl-saturated ethanol (2 equiv HCl) at 0°C for 2 hours.

-

Precipitation : Addition of diethyl ether induces crystallization.

-

Drying : Lyophilization yields a hygroscopic powder stored at -20°C .

Analytical Characterization and Quality Control

Structural Confirmation

-

¹H NMR (DMSO-d₆): Key peaks include δ 8.32 (s, purine H), 7.76 (d, J = 8.4 Hz, pyridine H), and 3.91 (s, methyl group) .

-

HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 551.86 g/mol | |

| Solubility | 53.9 mg/mL in DMSO | |

| Storage | -20°C, desiccated | |

| IC₅₀ (A375 cells) | 0.31 μM (proliferation) |

Challenges in Scale-Up and Industrial Synthesis

-

Purine Functionalization : The purine NH group’s acidity (pKa ≈ 8.5) necessitates strict anhydrous conditions to prevent hydrolysis .

-

Salt Hygroscopicity : The dihydrochloride form absorbs moisture rapidly, requiring inert atmosphere packaging .

-

Byproduct Formation : Over-nitration during isoquinoline synthesis generates nitro derivatives, mitigated by controlled HNO₃ addition .

Comparative Analysis of Synthetic Approaches

While no direct literature describes this compound’s synthesis, analogous BRAF inhibitors provide methodological insights:

Analyse Chemischer Reaktionen

Key Chemical Modifications and SAR

-

Hinge-binding optimization : The 1,5-isoquinolinediamine core forms two hydrogen bonds with the hinge region (C532 backbone), while the chlorophenyl group enhances hydrophobic interactions .

-

Linker flexibility : A C₆ alkyl linker balances BRAF inhibition (IC₅₀ = 0.05 μM) and selectivity over B-Raf WT .

-

Dihydrochloride salt formation : Improves solubility (tested in vitro) and bioavailability compared to the free base .

| Compound | B-Raf V600E IC₅₀ (μM) | B-Raf WT IC₅₀ (μM) |

|---|---|---|

| 1m | 0.05 | >1.0 |

| Vemurafenib | 0.13 | 0.48 |

Stability and Degradation Pathways

-

Metabolic stability : Shows resistance to CYP450-mediated oxidation in hepatic microsomes .

-

Hydrolytic susceptibility : The hydroxamic acid moiety may undergo hydrolysis under acidic conditions, requiring stabilization via salt formation .

-

Photodegradation : No data available, but analogous BRAF inhibitors show sensitivity to UV light due to aromatic heterocycles .

Mechanistic Interactions with BRAF

-

Binding mode : The purine-pyridine group occupies the ATP-binding pocket, while the isoquinoline core stabilizes the DFG-IN/αC-OUT conformation .

-

Dimerization effects : Unlike first-generation inhibitors (e.g., sorafenib), it minimizes paradoxical RAF dimerization via selective hinge binding .

Critical hydrogen bonds :

Wissenschaftliche Forschungsanwendungen

Targeted Therapy for Melanoma

B-Raf inhibitor 1 dihydrochloride has shown promise in treating melanoma patients with the V600E mutation. Studies indicate that compounds targeting this mutation can lead to significant tumor regression. For instance, clinical trials have demonstrated that patients treated with B-Raf inhibitors exhibit improved progression-free survival rates compared to those receiving conventional therapies .

Combination Therapies

Recent research emphasizes the efficacy of combining B-Raf inhibitors with MEK inhibitors. For example, the combination of encorafenib (a selective B-Raf inhibitor) and binimetinib (a MEK inhibitor) has shown enhanced antitumor activity in advanced melanoma . This synergistic approach not only improves treatment outcomes but also helps mitigate resistance associated with monotherapy.

Case Study 1: Advanced Melanoma

A patient diagnosed with advanced melanoma harboring the B-Raf V600E mutation was treated with a regimen including this compound alongside a MEK inhibitor. The treatment resulted in a partial response lasting over six months, highlighting the compound's potential in clinical settings .

Case Study 2: Colorectal Cancer

In another study focusing on colorectal cancer with B-Raf mutations, patients receiving a combination of B-Raf inhibitors and histone deacetylase inhibitors exhibited improved therapeutic responses compared to those receiving standard chemotherapy alone. The dual inhibition strategy effectively suppressed tumor growth and enhanced patient outcomes .

Data Tables

| Compound | IC50 (μM) | Target | Cancer Type |

|---|---|---|---|

| This compound | 0.05 | B-Raf V600E | Melanoma |

| Encorafenib | 0.001 | B-Raf V600E | Advanced Melanoma |

| Vemurafenib | 0.13 | B-Raf V600E | Melanoma |

| Dabrafenib | 0.002 | B-Raf V600E | Advanced Melanoma |

Challenges and Future Directions

Despite the promising applications of B-Raf inhibitors, challenges such as drug resistance and adverse effects remain prevalent. Ongoing research is focused on developing allosteric inhibitors that target different sites on the B-Raf protein to overcome these limitations . Additionally, exploring combination therapies with other targeted agents continues to be a significant area of investigation.

Wirkmechanismus

B-Raf inhibitor 1 dihydrochloride exerts its effects by binding to the DFG-out conformation of the B-Raf kinase, inhibiting its activity. This binding prevents the phosphorylation of downstream targets in the MAPK/ERK signaling pathway, thereby blocking cell proliferation and survival signals . The compound is particularly effective against the B-Raf V600E mutation, which leads to constitutive activation of the kinase and uncontrolled cell growth .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Raf Inhibitors

Mechanism of Action and Selectivity

Key Insights:

- Mechanistic Superiority : this compound’s type IIA binding avoids paradoxical MAPK activation seen with type I inhibitors like Dabrafenib .

- Potency : It surpasses MCP110 in potency by >100-fold and matches RAF709 in Raf isoform targeting .

- Dimer Inhibition : Unlike Dabrafenib, it effectively suppresses Raf dimer signaling, critical in resistance mitigation .

Preclinical and Clinical Data

- This compound: Demonstrated complete abrogation of transformed phenotypes in B-RafV600E melanoma cells (e.g., A375) at 0.31 µM, with apoptosis induction . No significant activity in B-RafWT fibrosarcoma models, confirming mutation-specific efficacy .

- RAF709 : Shows >99% kinase selectivity but retains off-target binding to DDR1 and PDGFRβ, which may complicate long-term use .

Practical Considerations

Biologische Aktivität

B-Raf inhibitor 1 dihydrochloride is a compound that plays a significant role in cancer therapy, particularly for tumors with BRAF mutations. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by data tables and relevant research findings.

Overview of B-Raf and Its Inhibition

B-Raf is a serine/threonine protein kinase that is part of the MAPK signaling pathway. Mutations in BRAF, particularly the V600E mutation, are implicated in various cancers, including melanoma. These mutations lead to constitutive activation of the kinase, resulting in uncontrolled cell proliferation and survival. B-Raf inhibitors aim to block this aberrant signaling.

Mechanism of Action

this compound functions primarily by binding to the DFG-out conformation of the ATP-binding site of B-Raf. This type IIA inhibition allows it to interfere with both mutant and wild-type B-Raf activity, although its selectivity is notably lower compared to other inhibitors. In cells expressing wild-type B-Raf, this inhibitor paradoxically activates the RAF-MEK-ERK signaling pathway due to RAF dimerization .

Inhibition Profiles

The biological activity of B-Raf inhibitor 1 can be summarized through its inhibition profiles against various forms of BRAF:

Preclinical Findings

In preclinical studies, B-Raf inhibitor 1 has shown potential for inducing hyperplasia in mouse models, indicating possible side effects that need careful consideration during therapeutic applications . Additionally, it has been noted that while it effectively inhibits mutant B-Raf, its effects on wild-type B-Raf can lead to unexpected activation of downstream signaling pathways.

Resistance Mechanisms

Despite the efficacy of B-Raf inhibitors, resistance remains a significant challenge. Studies have shown that resistance can arise from various mechanisms, including:

- Dimerization : Increased dimerization of RAF proteins can negate the effects of inhibitors.

- Upregulation of RTK signaling : This can lead to enhanced activation of downstream pathways despite the presence of inhibitors.

- Mutational changes : Secondary mutations in BRAF or other components of the MAPK pathway can confer resistance .

Clinical Applications

Clinical applications of B-Raf inhibitors have predominantly focused on melanoma patients harboring the V600E mutation. The FDA has approved several first-generation inhibitors like vemurafenib and dabrafenib; however, their effectiveness is often compromised by rapid development of resistance . The need for second-generation inhibitors like B-Raf inhibitor 1 arises from the necessity to overcome these limitations.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of B-Raf inhibitor 1 dihydrochloride, and how does it differ from ATP-competitive inhibitors?

Answer: this compound is a type IIA Raf inhibitor that binds to the DFG-out conformation of Raf kinases, stabilizing an inactive state. Unlike ATP-competitive inhibitors (type I), it partially occupies the ATP-binding pocket via interactions with Phe595 and Gly596 of the DFG motif. This mechanism allows potent inhibition of B-RafWT (Ki = 1 nM), B-RafV600E (Ki = 1 nM), and C-Raf (Ki = 0.3 nM) . To confirm binding mode, use crystallography or competition assays with ATP analogs.

Q. How can researchers assess the selectivity of this compound across Raf isoforms and off-target kinases?

Answer:

- Biochemical assays : Compare inhibitor potency (Ki/IC50) against purified Raf isoforms (B-RafWT, B-RafV600E, C-Raf) using kinase activity assays (e.g., ADP-Glo™) .

- Selectivity profiling : Use broad-panel kinase screens (≥400 kinases) at 1 μM to identify off-targets. For example, RAF709 (a related inhibitor) shows >99% on-target binding to BRAF/BRAFV600E/CRAF but off-targets DDR1/DDR2 .

- Cellular assays : Test inhibition of p-ERK in cell lines with varying Raf mutations (e.g., A375 for B-RafV600E vs. wild-type lines) .

Q. Which cell lines and assays are recommended for evaluating the cellular efficacy of this compound?

Answer:

- A375 melanoma cells : High sensitivity (IC50 = 0.31 μM for proliferation; 2 nM for p-ERK inhibition) due to B-RafV600E mutation .

- HCT-116 colorectal carcinoma : Moderate sensitivity (IC50 = 0.72 μM) for assessing wild-type B-Raf effects .

- Assay methodology : Use MTT/WST-1 for proliferation and Western blot/ELISA for p-ERK quantification. Include dose-response curves (0.1–10 μM) to account for paradoxical activation in wild-type cells .

Advanced Research Questions

Q. How can researchers address paradoxical activation of the MAPK pathway in wild-type B-Raf cell lines?

Answer: Paradoxical activation occurs due to Raf dimerization (e.g., B-Raf/C-Raf). Mitigate this by:

- Combination therapy : Co-administer MEK inhibitors (e.g., trametinib) to block downstream ERK activation .

- Dimer disruption : Use structural biology (cryo-EM) to design inhibitors targeting dimer interfaces .

- Experimental controls : Include C-Raf knockdown models to isolate B-Raf-specific effects .

Q. What experimental strategies are effective for studying resistance mechanisms to this compound?

Answer:

- Chronic exposure models : Treat cells with sublethal doses (0.1–1 μM) over 6–8 weeks; profile emerging clones via whole-exome sequencing .

- CRISPR screens : Identify synthetic lethal partners (e.g., ERK, mTOR) to overcome resistance .

- Pharmacodynamic monitoring : Track p-ERK rebound and alternative pathway activation (e.g., PI3K/AKT) .

Q. How should researchers design experiments to evaluate synergy with other pathway inhibitors (e.g., MEK, ERK)?

Answer:

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1). Test ratios spanning IC50 values (e.g., 1:1 to 1:10 B-Raf:MEK inhibitor) .

- Time-staggered dosing : Pre-treat with B-Raf inhibitor for 24 hours before adding MEK/ERK inhibitors to mimic clinical regimens .

- In vivo validation : Use PDX models with longitudinal tumor sampling for pathway analysis .

Q. What are the key challenges in comparing inhibitor potency across studies, and how can they be resolved?

Answer:

- Assay variability : Standardize conditions (e.g., ATP concentration, incubation time) when comparing Ki/IC50 values. For example, B-Raf inhibitor 1 shows IC50 = 0.31 μM in A375 cells, while RAF709 has IC50 = 1 nM for BRAFV600E .

- Cellular context : Account for mutation status (e.g., B-RafWT vs. V600E) and dimerization partners (C-Raf vs. A-Raf) .

- Data normalization : Report inhibition relative to a common control (e.g., staurosporine) and use normalized fold-change for cross-study comparisons .

Q. Methodological Considerations

- Kinase inhibition assays : Use TR-FRET or mobility shift assays for high-throughput screening .

- In vivo dosing : For murine models, calculate doses based on pharmacokinetic data (e.g., Cmax and AUC from plasma assays) .

- Data contradiction analysis : Reconcile discrepancies (e.g., varying IC50s) by repeating assays in standardized conditions and validating with orthogonal methods (e.g., SPR for binding affinity) .

Eigenschaften

IUPAC Name |

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN8.2ClH/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23;;/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLQRNBAJCQMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21Cl3N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.